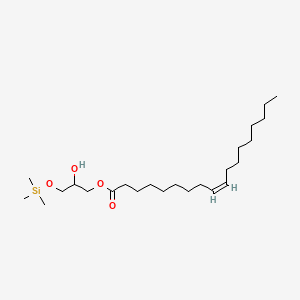
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethylsilyl group attached to a hydroxypropyl oleate backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate typically involves the reaction of oleic acid with 2,3-epoxypropyl trimethylsilane. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid. The reaction proceeds through the opening of the epoxide ring by the carboxylic acid group of oleic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound is employed in the modification of biomolecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, while the oleate moiety can interact with lipid membranes and other hydrophobic environments. These interactions facilitate the compound’s role in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Palmitate: Similar in structure but with a palmitate moiety instead of oleate.
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Stearate: Contains a stearate group instead of oleate.
Uniqueness
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate is unique due to its specific combination of a trimethylsilyl group and an oleate backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C24H48O4Si |
|---|---|
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(2-hydroxy-3-trimethylsilyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H48O4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)27-21-23(25)22-28-29(2,3)4/h12-13,23,25H,5-11,14-22H2,1-4H3/b13-12- |
InChI-Schlüssel |
BEJMTSWKVOHHNE-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


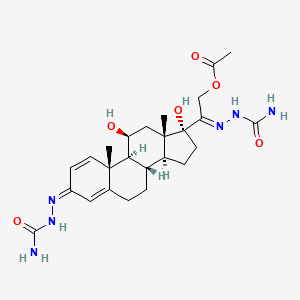
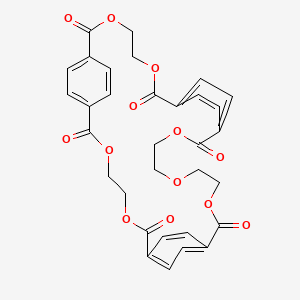
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
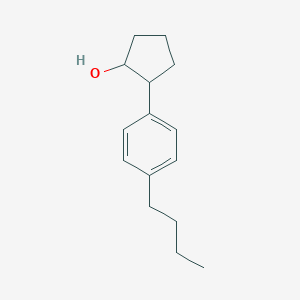
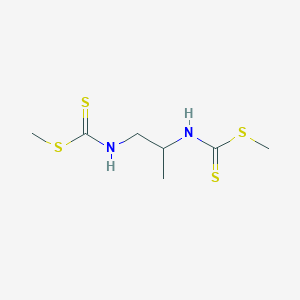
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
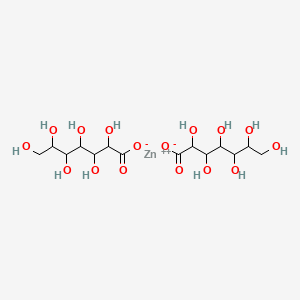

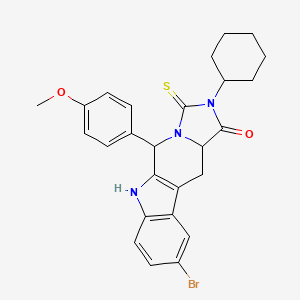
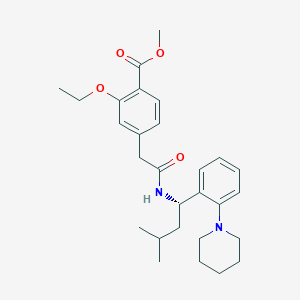
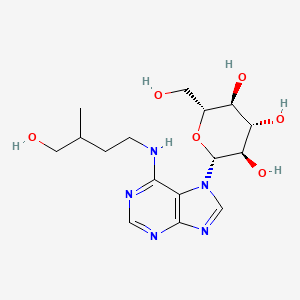
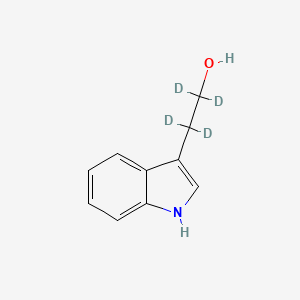
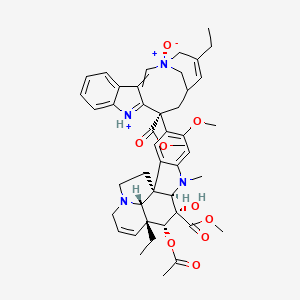
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
